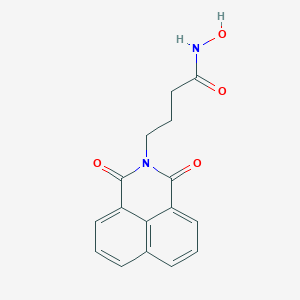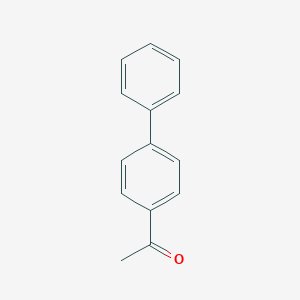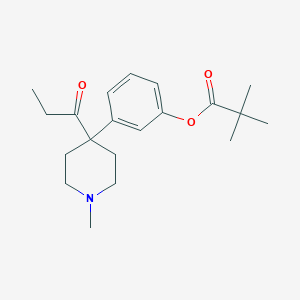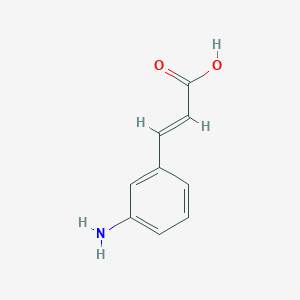
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of roflumilast, a drug used for the treatment of chronic obstructive pulmonary disease (COPD), involves the use of 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve various steps. For instance, the synthesis of roflumilast involves O-alkylation, oxidation, chlorination of the carboxylic acid, and N-acylation . Difluoromethylation processes based on X–CF2H bond formation have also been reported .Scientific Research Applications
Medical Research: Treatment of Pulmonary Fibrosis
“3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid” has been studied for its potential use in the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
Mechanism of Action: The compound is believed to inhibit the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition, a key factor in fibrosis .
In Vitro Studies: In vitro studies using A549 cells (a type of lung cancer cell line often used in pulmonary fibrosis research) have shown that treatment with this compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin . These changes are indicative of a reduction in EMT, suggesting a potential therapeutic effect.
In Vivo Studies: In vivo studies using a rat model of pulmonary fibrosis induced by tracheal instillation of bleomycin showed that treatment with this compound improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin . These results suggest that this compound may have potential as a therapeutic agent for the treatment of IPF.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) process in type 2 lung epithelial cells . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target by inhibiting the TGF-β1-induced EMT process. It achieves this by reducing the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increasing the expression of E-cadherin . Additionally, it significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad signaling pathway. TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this process, the compound prevents the excessive deposition of extracellular matrix components, which plays an important role in fibrosis .
Pharmacokinetics
Similar compounds, such as fluoroquinolones, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIFQLRUBLKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567095 | |
| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
CAS RN |
128426-86-8 | |
| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid in pharmaceutical chemistry?
A1: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a crucial building block in the synthesis of caderofloxacin [, ]. This compound does not possess inherent antimicrobial activity itself. Instead, it serves as a key intermediate that is structurally elaborated through a multistep synthetic process to yield the final pharmacologically active caderofloxacin molecule.
Q2: How is 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid synthesized?
A2: A published synthetic route involves using 3-hydroxy-2,4,5-trifluorobenzoic acid as the starting material []. This compound undergoes esterification, followed by etherification with chlorodifluoromethane (CHClF2) in the presence of tetrabutylammonium bromide (Bu4NBr) as a catalyst. This reaction yields ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate. Subsequent hydrolysis of this ester then affords the desired 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid in an overall yield of 74% [].
Q3: What are the advantages of the reported synthetic method for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid?
A3: The synthesis of caderofloxacin, starting from 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, offers a significant practical advantage for potential industrial production []. This method avoids the need for column chromatography at each step, simplifying the purification process and potentially reducing production costs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)

